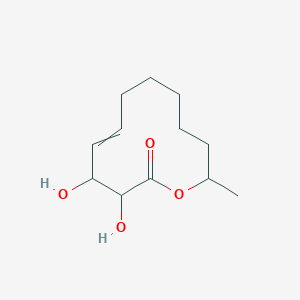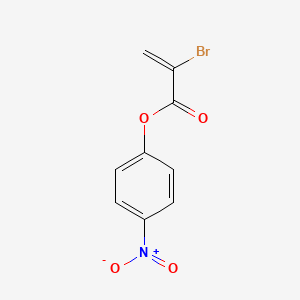
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the propenoic acid moiety and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester typically involves the esterification of 2-bromo-2-propenoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromo-2-propenoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted propenoic acid derivatives.
Hydrolysis: Products are 2-bromo-2-propenoic acid and 4-nitrophenol.
Reduction: Product is 2-bromo-2-propenoic acid, 4-aminophenyl ester.
科学研究应用
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and copolymers with specific properties.
Biological Studies: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicinal Chemistry: Explored for its role in the development of new pharmaceuticals with potential therapeutic effects.
作用机制
The mechanism of action of 2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the nitro group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a bromine atom.
2-Bromo-2-methylpropionic acid: Contains a bromine atom but lacks the nitrophenyl group.
4-Nitrophenyl acetate: Contains a nitrophenyl group but lacks the bromine atom and propenoic acid moiety.
Uniqueness
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester is unique due to the combination of the bromine atom and the nitrophenyl group, which imparts distinct reactivity and potential applications. The presence of both electron-withdrawing groups enhances its reactivity in various chemical reactions, making it a valuable compound in organic synthesis and materials science.
属性
CAS 编号 |
114774-75-3 |
|---|---|
分子式 |
C9H6BrNO4 |
分子量 |
272.05 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 2-bromoprop-2-enoate |
InChI |
InChI=1S/C9H6BrNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-5H,1H2 |
InChI 键 |
ZQDAHADZDOLUAP-UHFFFAOYSA-N |
规范 SMILES |
C=C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
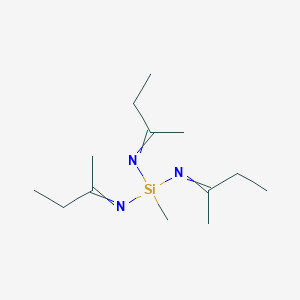
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
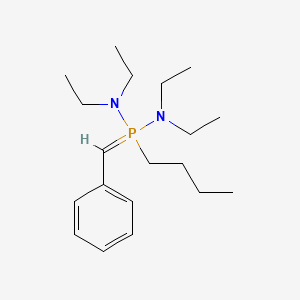
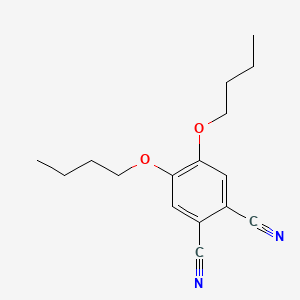

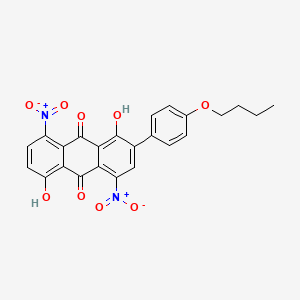
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
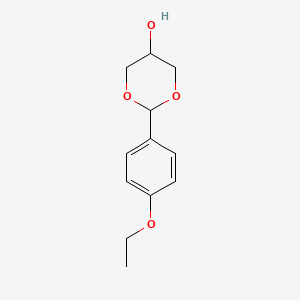
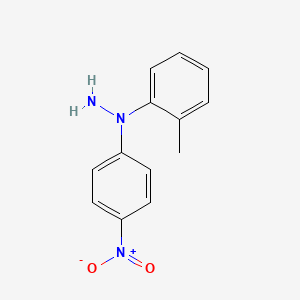
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
